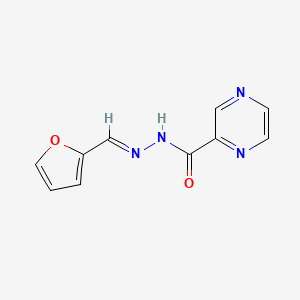

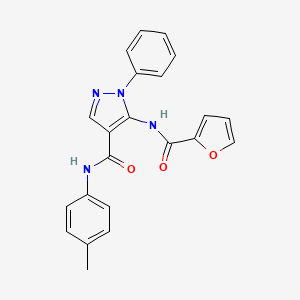

N'-(2-furylmethylene)-2-pyrazinecarbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N'-(2-furylmethylene)-2-pyrazinecarbohydrazide and its derivatives often involves reactions that yield various structural configurations and properties. For instance, Dawood et al. (2006) discussed the reaction of 3-(2-Furyl)-3-oxopropanitrile with keto and ester-hydrazonyl chlorides, leading to acetyl- and ester-pyrazole derivatives, showcasing the compound's versatile reactivity and potential for functionalization (Dawood, Farag, & Abdel‐Aziz, 2006).

Molecular Structure Analysis

The molecular structure of N'-(2-furylmethylene)-2-pyrazinecarbohydrazide derivatives has been studied extensively, revealing information about their geometric and electronic structures. For example, Günay et al. (2015) utilized Hartree Fock and density functional theory to optimize the molecular geometric structure of a methylated derivative, providing insights into its molecular interactions and electronic properties (Günay, Tamer, Kuzaliç, Avcı, & Atalay, 2015).

Chemical Reactions and Properties

The chemical reactivity of N'-(2-furylmethylene)-2-pyrazinecarbohydrazide allows for various interactions and transformations. Ryu, Baek, & Lee (2015) developed a synthetic route to a wide range of trisubstituted pyrazines, showcasing the compound's potential in forming complex molecules through catalyzed reactions with N-sulfonyl 1,2,3-triazoles (Ryu, Baek, & Lee, 2015).

科学的研究の応用

Synthesis and Chemical Properties

N'-(2-furylmethylene)-2-pyrazinecarbohydrazide serves as a precursor in the synthesis of functionalized heterocyclic compounds. It reacts with different reagents to afford a variety of derivatives, including pyrazole, pyrazolyl-azole, and pyrazolo[3,4‐d]pyridazine derivatives. These reactions are crucial for developing new compounds with potential applications in material science and pharmaceuticals (Dawood, Farag, & Abdel‐Aziz, 2006).

Catalytic Activities

Copper(II) complexes involving N'-(2-furylmethylene)-2-pyrazinecarbohydrazide derivatives demonstrate significant catalytic activities. They have been used in the microwave-assisted oxidation of xylenes, showcasing the compound's utility in facilitating chemical transformations. The catalytic efficiency of these complexes highlights their potential in industrial applications, particularly in organic synthesis and environmental remediation (Sutradhar et al., 2019).

Material Science Applications

The incorporation of N'-(2-furylmethylene)-2-pyrazinecarbohydrazide derivatives into metal-organic frameworks (MOFs) has been explored for selective gas adsorption. For example, a fluorinated MOF material incorporating pyrazine units demonstrated the selective molecular exclusion of propane from propylene, an essential separation in the chemical industry. This research illustrates the compound's role in developing advanced materials for gas separation technologies (Cadiau et al., 2016).

Electronic and Photoluminescence Properties

Derivatives of N'-(2-furylmethylene)-2-pyrazinecarbohydrazide have been investigated for their electronic properties. For instance, hexaazatriphenylene derivatives with pyrazine units have been synthesized, displaying tunable lowest unoccupied molecular orbital (LUMO) levels. These findings are relevant for the development of n-type organic semiconductors, which are crucial for organic electronics and optoelectronic devices (Wang et al., 2011).

特性

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c15-10(9-7-11-3-4-12-9)14-13-6-8-2-1-5-16-8/h1-7H,(H,14,15)/b13-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUFPXYRVJQWKJ-AWNIVKPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[2-(dimethylamino)ethyl]-3-oxo-2,9-diazaspiro[5.5]undec-9-yl}-2-oxo-N-phenylacetamide](/img/structure/B5556342.png)

![N-cyclohexyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B5556345.png)

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5556352.png)

![1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5556365.png)

![2-(3-methoxybenzyl)-8-(3-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5556395.png)

![N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}isonicotinamide dihydrochloride](/img/structure/B5556418.png)

![2-{4-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5556419.png)

![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5556426.png)

![methyl 4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B5556455.png)